molecular formula C12H27OP B1226676 Decyl(Dimethyl)phosphine Oxide CAS No. 2190-95-6

Decyl(Dimethyl)phosphine Oxide

Cat. No.: B1226676
CAS No.: 2190-95-6
M. Wt: 218.32 g/mol
InChI Key: GSVLCKASFMVUSW-UHFFFAOYSA-N
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Description

DECYL(DIMETHYL)PHOSPHINE OXIDE is an organophosphorus compound with the chemical formula C₁₂H₂₇OP. This compound is commonly used as a non-ionic detergent in various scientific applications .

Biochemical Analysis

Biochemical Properties

Decyl(Dimethyl)phosphine Oxide plays a significant role in biochemical reactions, particularly as a detergent in the purification and crystallization of membrane proteins. It interacts with enzymes such as monoamine oxidase A (MAO A) and monoamine oxidase B (MAO B), which are involved in the oxidative deamination of neurotransmitters . The interaction of this compound with these enzymes helps stabilize their structure during crystallization, allowing for detailed structural studies . The compound’s hydrophobic tail interacts with the lipid bilayer, while the hydrophilic head interacts with the protein, facilitating the solubilization of membrane proteins.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of monoamine oxidases, which play a crucial role in the metabolism of neurotransmitters . By stabilizing these enzymes, this compound can impact neurotransmitter levels and, consequently, affect cell signaling pathways and gene expression. Additionally, its surfactant properties can disrupt cellular membranes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with membrane proteins and enzymes. It binds to the hydrophobic regions of these proteins, stabilizing their structure and facilitating their solubilization . In the case of monoamine oxidases, this compound interacts with the transmembrane helix, helping to maintain the enzyme’s active conformation . This interaction is non-covalent and involves hydrophobic and van der Waals forces. The compound’s ability to stabilize membrane proteins makes it a valuable tool in structural biology studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness as a detergent may decrease with prolonged storage or exposure to extreme conditions . Studies have shown that this compound can maintain the stability of membrane proteins for extended periods, allowing for long-term structural studies . Its surfactant properties may degrade over time, potentially affecting its ability to solubilize proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including disruption of cellular membranes and inhibition of enzyme activity . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced . It is essential to carefully control the dosage when using this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of neurotransmitters. It interacts with enzymes such as monoamine oxidases, which catalyze the oxidative deamination of biogenic and xenobiotic amines . This interaction plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The compound’s involvement in these metabolic pathways highlights its importance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its hydrophobic nature allows it to integrate into lipid bilayers, facilitating its transport across cellular membranes . The compound can accumulate in specific cellular compartments, depending on its interactions with membrane proteins and other biomolecules . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound is primarily localized in the membrane compartments of cells, particularly in the outer mitochondrial membrane . Its interaction with membrane proteins, such as monoamine oxidases, directs it to specific subcellular locations . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its function as a detergent and stabilizer of membrane proteins.

Preparation Methods

The synthesis of DECYL(DIMETHYL)PHOSPHINE OXIDE typically involves the reaction of decyl bromide with dimethylphosphine oxide. The reaction is carried out under anhydrous conditions and in the presence of a base such as sodium hydride. The reaction proceeds as follows:

[ \text{C}{10}\text{H}{21}\text{Br} + \text{(CH}3\text{)}2\text{P(O)H} \rightarrow \text{C}{10}\text{H}{21}\text{P(O)(CH}_3\text{)}_2 + \text{HBr} ]

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

DECYL(DIMETHYL)PHOSPHINE OXIDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can undergo nucleophilic substitution reactions where the phosphine oxide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-dimethylphosphoryldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVLCKASFMVUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCP(=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176309
Record name Phosphine oxide, decyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2190-95-6
Record name Dimethyldecyl phosphine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl(dimethyl)phosphine oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07641
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phosphine oxide, decyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethylphosphoryl)decane
Source European Chemicals Agency (ECHA)
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Record name DIMETHYLDECYL PHOSPHINE OXIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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